molecular formula C8H6ClFO B1585737 2'-Chloro-6'-fluoroacetophenone CAS No. 87327-69-3

2'-Chloro-6'-fluoroacetophenone

Cat. No. B1585737
CAS RN: 87327-69-3
M. Wt: 172.58 g/mol
InChI Key: DNVGZKIRMBCQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Chloro-6’-fluoroacetophenone is a chemical compound with the molecular formula C8H6ClFO and a molecular weight of 172.59 . It is also known by the IUPAC name 1-(2-chloro-6-fluorophenyl)ethanone . It is typically stored at ambient temperature and has a physical form of a liquid .


Molecular Structure Analysis

The InChI code for 2’-Chloro-6’-fluoroacetophenone is 1S/C8H6ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2’-Chloro-6’-fluoroacetophenone is a liquid at ambient temperature . It has a molecular weight of 172.59 and a density of 1.3±0.1 g/cm3 . Its boiling point is 191.8±20.0 °C at 760 mmHg .

Scientific Research Applications

Applications in Molecular Structure Analysis

  • Conformational Studies : 2'-Chloro-6'-fluoroacetophenone analogs, like 2-chloro and 2-bromo-acetophenone, have been analyzed to understand their solution-state conformations. Experimental dipole moments and Kerr constants were used to derive effective dihedral angles and percentage abundances of conformers. This research provides insights into the conformational preferences and molecular structure of such compounds (Mirarchi & Ritchie, 1984).

  • Molecular Interaction Studies : The interaction of 2'-Chloro-6'-fluoroacetophenone and its derivatives with other molecules can be crucial. For instance, the interaction of similar compounds with biological molecules or catalytic processes in organometallic chemistry has been studied. This includes the ortho-CH activation of aromatic ketones and imines by metal complexes, shedding light on the molecular interactions and reaction pathways of similar compounds (Esteruelas et al., 2003).

Applications in Spectroscopy and Sensing

  • Fluorometry in Analytical Chemistry : Compounds structurally similar to 2'-Chloro-6'-fluoroacetophenone have been utilized in developing fluorometric methods for sensitive measurements. For instance, the fluorometric analysis of chlorophyll a in the presence of chlorophyll b and pheopigments was optimized, demonstrating the potential use of such compounds in enhancing analytical methodologies (Welschmeyer, 1994).

  • Radioactivity Detection in Biological Samples : The detection of radioactivity in polyacrylamide gels using a fluorographic procedure involving compounds similar to 2'-Chloro-6'-fluoroacetophenone showcases the application in sensitive and efficient alternative fluorographic methods. This contributes to advancements in biological and medical research methodologies (Skinner & Griswold, 1983).

Applications in Material Science and Catalysis

  • Polymer and Material Synthesis : Research on the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, which are structurally related to 2'-Chloro-6'-fluoroacetophenone, has contributed significantly to the field of polymer and material science. The synthesized polymers have shown exceptional thermal stability and have applications in the development of proton exchange membranes, highlighting the importance of such compounds in the advancement of material sciences (Ghassemi & McGrath, 2004).

  • Photocatalysis and Environmental Applications : The application of visible light on copper-doped titanium dioxide catalyzing the degradation of chlorophenols, where compounds related to 2'-Chloro-6'-fluoroacetophenone play a crucial role, demonstrates the potential of these compounds in environmental remediation and the development of photocatalytic materials (Lin et al., 2018).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 2’-Chloro-6’-fluoroacetophenone are not mentioned in the search results, it’s worth noting that the reduction of a similar compound, 2′, 6′-dichloro-3′-fluoroacetophenone, is a key step in the synthesis of crizotinib, a non-small cell lung cancer drug . This suggests potential applications in pharmaceutical synthesis.

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVGZKIRMBCQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378568
Record name 2'-Chloro-6'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-6'-fluoroacetophenone

CAS RN

87327-69-3
Record name 2'-Chloro-6'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-6'-fluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-chloro-6-fluorobenzonitrile (42.3 g, 0.27 mol) is dissolved in anhydrous diethyl ether (170 ml) and methyl magnesium bromide (291 ml of a 2.8 M solution, 0.82 mol) is added. The whole is warmed to reflux (35° C.) overnight (16 hrs.). Then the reaction mixture is quenched in ice-water (380 ml) followed by the addition of concentrated H2SO4 (95 ml). The resultant mixture is heated to 100° C. for 3 hours and stirred overnight at room temperature. Pure product is then extracted from the mixture using chloroform (45.0 g, 95.9%).
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro-6'-fluoroacetophenone
Reactant of Route 2
Reactant of Route 2
2'-Chloro-6'-fluoroacetophenone
Reactant of Route 3
Reactant of Route 3
2'-Chloro-6'-fluoroacetophenone
Reactant of Route 4
2'-Chloro-6'-fluoroacetophenone
Reactant of Route 5
Reactant of Route 5
2'-Chloro-6'-fluoroacetophenone
Reactant of Route 6
Reactant of Route 6
2'-Chloro-6'-fluoroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.